
4-(2-Bromoethyl)-1-fluoro-2-methylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-Bromoethyl)-1-fluoro-2-methylbenzene is an organic compound that belongs to the class of aromatic halides. It is characterized by the presence of a benzene ring substituted with a bromoethyl group, a fluoro group, and a methyl group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Bromoethyl)-1-fluoro-2-methylbenzene typically involves the bromination of 1-fluoro-2-methylbenzene followed by the introduction of the bromoethyl group. One common method is the radical bromination of 1-fluoro-2-methylbenzene using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction is carried out under reflux conditions to ensure complete bromination.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters and improved yield. The use of catalysts and advanced purification techniques further enhances the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(2-Bromoethyl)-1-fluoro-2-methylbenzene undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromoethyl group can be substituted by nucleophiles such as amines, thiols, and alkoxides.
Oxidation: The methyl group can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: The bromoethyl group can be reduced to form ethyl derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Nucleophilic Substitution: Products include azides, thiocyanates, and ethers.
Oxidation: Products include carboxylic acids and aldehydes.
Reduction: Products include ethyl derivatives.
Scientific Research Applications
4-(2-Bromoethyl)-1-fluoro-2-methylbenzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and in the study of reaction mechanisms.
Biology: It serves as a precursor for the synthesis of biologically active compounds and pharmaceuticals.
Medicine: It is involved in the development of new drugs and therapeutic agents.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(2-Bromoethyl)-1-fluoro-2-methylbenzene involves its interaction with various molecular targets and pathways. The bromoethyl group can undergo nucleophilic substitution, leading to the formation of new bonds and functional groups. The fluoro group can influence the electronic properties of the molecule, affecting its reactivity and interactions with other compounds. The methyl group can undergo oxidation or reduction, further modifying the compound’s properties.
Comparison with Similar Compounds
Similar Compounds
2-(2-Bromoethyl)-1,3-dioxolane: This compound has a similar bromoethyl group but differs in the presence of a dioxolane ring instead of a benzene ring.
(2-Bromoethyl)benzene: This compound lacks the fluoro and methyl groups, making it less reactive in certain reactions.
4-(4-(2-Bromoethyl)phenoxy)-2,3,5,6-tetrafluoropyridine: This compound has additional fluorine atoms and a phenoxy group, leading to different reactivity and applications.
Uniqueness
4-(2-Bromoethyl)-1-fluoro-2-methylbenzene is unique due to the combination of its substituents, which confer specific electronic and steric properties. The presence of both a bromoethyl group and a fluoro group makes it a versatile intermediate in organic synthesis, allowing for a wide range of chemical transformations.
Properties
Molecular Formula |
C9H10BrF |
|---|---|
Molecular Weight |
217.08 g/mol |
IUPAC Name |
4-(2-bromoethyl)-1-fluoro-2-methylbenzene |
InChI |
InChI=1S/C9H10BrF/c1-7-6-8(4-5-10)2-3-9(7)11/h2-3,6H,4-5H2,1H3 |
InChI Key |
RZUYXMNLSVJSJR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)CCBr)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




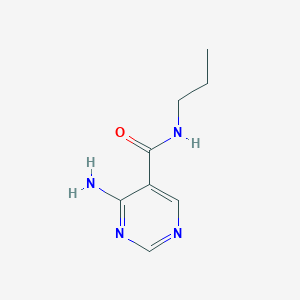
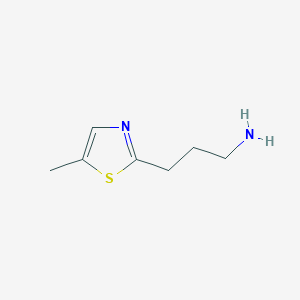
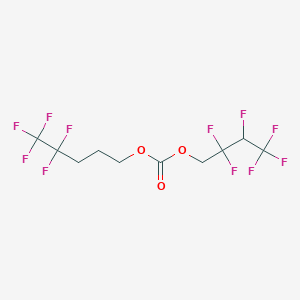

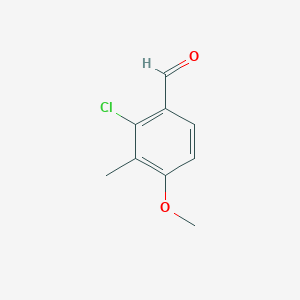
![3-{[4-({7-benzyl-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl}oxy)piperidin-1-yl]methyl}pyridine](/img/structure/B12085951.png)

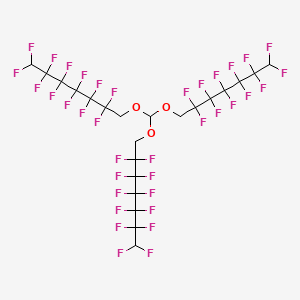
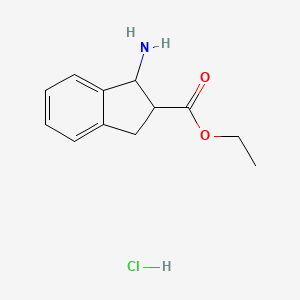

![1-[2-Hydroxy-6-(2-hydroxypropoxy)phenyl]ethanone](/img/structure/B12085978.png)

